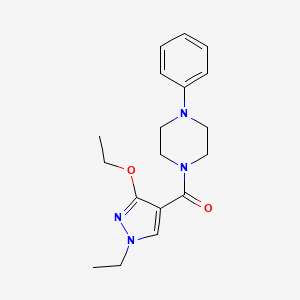
1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-phenylpiperazine is a useful research compound. Its molecular formula is C18H24N4O2 and its molecular weight is 328.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-ethoxy-1-ethyl-1H-pyrazole-4-carbonyl)-4-phenylpiperazine is a synthetic compound belonging to the class of piperazine derivatives, characterized by its unique structural features combining a pyrazole moiety and a piperazine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C19H26N4O3 with a molecular weight of approximately 358.442 g/mol. The compound’s structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including acylation and alkylation processes. Key steps include:
- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine derivatives with β-diketones.
- Alkylation : Involves the introduction of ethoxy and ethyl groups via alkylation reactions.
- Formation of the Piperazine Ring : Synthesized by reacting ethylenediamine with suitable dihaloalkanes.
- Coupling Reaction : The final step involves coupling the pyrazole derivative with the piperazine derivative using coupling agents like EDCI.
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For example, related compounds have shown high inhibitory effects against various strains of bacteria, including both Gram-positive and Gram-negative types.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-Ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole | Staphylococcus aureus | 7.81–62.5 µg/ml |
| N-Ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole | Escherichia coli | 250–1000 µg/ml |
The above data suggest that while some derivatives show potent activity against Gram-positive bacteria, their efficacy against Gram-negative strains is comparatively lower .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxicity of various pyrazole derivatives, indicating that certain compounds exhibit low toxicity levels in eukaryotic cells at effective concentrations. For instance, one study reported an EC50 value of 278.8 µg/ml for a closely related pyrazole derivative, suggesting that it does not exert significant cytotoxic effects at concentrations required for antimicrobial activity .
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors within microbial cells or cancerous tissues. Piperazine derivatives are known to modulate various signaling pathways by binding to these targets, which can lead to altered cellular responses.
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that a related pyrazole derivative significantly inhibited biofilm formation in Haemophilus influenzae, showcasing its potential as a therapeutic agent against biofilm-associated infections .
- Anti-inflammatory Properties : Other research has indicated that compounds with similar structures may exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines.
属性
IUPAC Name |
(3-ethoxy-1-ethylpyrazol-4-yl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-3-22-14-16(17(19-22)24-4-2)18(23)21-12-10-20(11-13-21)15-8-6-5-7-9-15/h5-9,14H,3-4,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVASBGMJOSWFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













